molecular formula C23H26N2O8 B612869 Z-Glu(otbu)-onp CAS No. 7670-08-8

Z-Glu(otbu)-onp

Cat. No.: B612869
CAS No.: 7670-08-8
M. Wt: 458,45 g/mole
InChI Key: QELUBUSZCPJCNC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu(otbu)-onp: , also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. It serves as a protecting group for the carboxyl group of glutamic acid, preventing unwanted reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu(otbu)-onp typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The reaction is catalyzed by esterification agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process involves mixing glutamic acid with benzyl alcohol and tert-butyl alcohol in a suitable solvent, followed by the addition of the esterification catalyst. The reaction mixture is then stirred for a specific period, and the product is isolated through filtration or extraction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Z-Glu(otbu)-onp undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Z-Glu(otbu)-onp has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester
  • N-Carbobenzoxy-L-glutamic acid 5-tert-butyl ester
  • Z-L-glutamic acid 5-tert-butyl ester

Comparison: Z-Glu(otbu)-onp is unique in its combination of benzyl and tert-butyl protecting groups, which provide a balance of stability and reactivity. Compared to similar compounds, it offers enhanced protection for the carboxyl group while allowing for efficient deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are critical .

Properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUBUSZCPJCNC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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